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Compound of Interest

Compound Name: Sufotidine

Cat. No.: B1681176 Get Quote

Technical Information Center: Sufotidine
Disclaimer: The development of Sufotidine was terminated during Phase III clinical trials in

1989 due to the observation of carcinoid tumors in long-term rodent toxicity studies.[1] This

document is intended for informational purposes for researchers, scientists, and drug

development professionals and should not be interpreted as guidance for the use of this

compound.

Frequently Asked Questions (FAQs)
Q1: What is Sufotidine and what was its intended mechanism of action?

Sufotidine is a potent, long-acting competitive histamine H2-receptor antagonist.[1] It was

developed to suppress gastric acid secretion for the treatment of conditions like peptic ulcer

disease. Its mechanism of action involves blocking the histamine H2 receptors on gastric

parietal cells, thereby inhibiting the stimulation of gastric acid production.

Q2: Why was the development of Sufotidine terminated?

The development of Sufotidine was halted due to the dose-dependent development of gastric

enterochromaffin-like (ECL) cell carcinoid tumors in rats during long-term (2-year) toxicological

studies.[1] This adverse effect is considered a class effect for potent and long-acting H2-

receptor antagonists that induce profound and sustained suppression of gastric acid.
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Q3: What is the proposed mechanism for the development of carcinoid tumors?

The development of carcinoid tumors is an indirect consequence of the drug's primary

pharmacological action. The proposed mechanism is as follows:

Profound Acid Suppression: High doses of Sufotidine lead to a significant and long-lasting

decrease in gastric acid.

Hypergastrinemia: The reduction in gastric acid removes the negative feedback on gastrin

production, leading to a sustained increase in circulating gastrin levels (hypergastrinemia).[2]

ECL Cell Proliferation: Gastrin acts as a trophic hormone for gastric ECL cells, stimulating

their proliferation.

Hyperplasia and Neoplasia: Chronic stimulation by high levels of gastrin can lead to ECL cell

hyperplasia (an increase in the number of cells) and, eventually, the formation of carcinoid

tumors (neoplasia).[2]

Q4: Is it possible to optimize the dosage of Sufotidine to avoid the risk of carcinoid tumors?

The development of carcinoid tumors is a dose-dependent effect directly linked to the desired

therapeutic action of profound acid suppression. "Optimizing" the dose to a level that does not

cause hypergastrinemia would likely render the drug ineffective for its intended purpose.

Therefore, a safe and effective therapeutic window for long-term administration of Sufotidine
could not be established, leading to the termination of its development.

Troubleshooting Unanticipated Experimental
Results
Scenario 1: In-vivo long-term study in rodents shows unexpected gastric mucosal changes.

Possible Cause: The observed changes could be related to the known effects of profound

acid suppression. This may include ECL cell hyperplasia, which is a precursor to the

carcinoid tumors observed with some H2-receptor antagonists.

Troubleshooting Steps:
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Measure Serum Gastrin Levels: Assess serum gastrin levels in the treated animals

compared to a control group. A significant elevation in gastrin would support the

hypothesis that the mucosal changes are driven by hypergastrinemia.

Histopathological Examination: Conduct a thorough histopathological examination of the

gastric mucosa, specifically looking for evidence of ECL cell hyperplasia.

Dose-Response Assessment: If multiple doses are being studied, evaluate if the severity

of the mucosal changes correlates with the dose of the H2-receptor antagonist.

Scenario 2: In-vitro assay shows unexpected proliferative effects on gastric cell lines.

Possible Cause: While the primary mechanism of carcinoid development is indirect (via

hypergastrinemia), it is essential to rule out any direct mitogenic effects of the compound.

Troubleshooting Steps:

Cell Line Specificity: Determine if the proliferative effect is specific to cell lines expressing

the gastrin/cholecystokinin-2 receptor (CCK2R).

Control Compounds: Compare the effects with other H2-receptor antagonists that have a

well-established safety profile.

Receptor Binding Assays: Conduct receptor binding assays to determine if the compound

interacts with other receptors known to be involved in cell proliferation.

Data from Preclinical Studies of a Similar H2-
Receptor Antagonist
Due to the limited publicly available data on Sufotidine, the following table summarizes the

dose-dependent effects on the gastric mucosa of rats from a 2-year study of another potent,

long-acting H2-receptor antagonist, BL-6341. This data illustrates the dose-response

relationship between the drug, hypergastrinemia, and the development of ECL cell changes.
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Dose Group
(mg/kg/day)

Serum Gastrin
Levels

ECL Cell
Hyperplasia

Gastric Carcinoid
Tumors

0 (Control) Normal Not observed Not observed

10 Slightly elevated
No remarkable

changes
Not observed

55 Moderately elevated Observed Not observed

300
Markedly and

sustainedly elevated
Observed Observed

Data adapted from a 2-year study on the H2-receptor antagonist BL-6341 in rats.

Experimental Protocols
Protocol: Long-Term Rodent Carcinogenicity Study (Adapted from similar studies)

Objective: To assess the long-term toxicity and carcinogenic potential of a test compound

after daily administration for 2 years.

Species: Sprague-Dawley rats.

Groups:

Control group (vehicle only).

Low-dose group.

Mid-dose group.

High-dose group.

Administration: The test compound is administered orally via gavage once daily.

Duration: 24 months.

Parameters Monitored:
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Clinical signs and mortality (daily).

Body weight and food consumption (weekly for the first 3 months, then monthly).

Hematology and clinical chemistry (at 6, 12, 18, and 24 months). This should include

serum gastrin levels.

Urinalysis (at 6, 12, 18, and 24 months).

Terminal Procedures:

At 24 months, all surviving animals are euthanized.

A complete necropsy is performed on all animals.

Organ weights are recorded.

A comprehensive set of tissues from all animals is collected, preserved, and processed for

histopathological examination. Special attention is given to the gastric mucosa.
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Caption: Signaling pathway from Sufotidine to potential carcinoid tumor development.
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Caption: Workflow for a long-term rodent carcinogenicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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